7-Methyl-6-oxaspiro[3.4]octan-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-methyl-6-oxaspiro[3.4]octan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-6-2-8(5-10-6)3-7(9)4-8/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKKHUPTWCTGMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CC(=O)C2)CO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 7 Methyl 6 Oxaspiro 3.4 Octan 2 One and Its Derivatives
Catalytic Asymmetric Synthesis Approaches to Oxaspirocycles
The construction of chiral spirocycles, particularly those containing quaternary stereocenters, is a significant challenge in organic synthesis. Catalytic asymmetric methods offer an elegant solution, enabling the synthesis of enantioenriched products from prochiral precursors.
Palladium-Catalyzed Intramolecular Asymmetric Allylic Alkylation for Spirocyclic Adduct Formation
Palladium-catalyzed asymmetric allylic alkylation (AAA) stands out as a powerful method for the formation of carbon-carbon bonds and the construction of stereogenic centers. nih.gov This strategy has been successfully applied to the synthesis of spirocyclic compounds by creating a quaternary carbon at the spiro-center. The reaction typically involves the use of a prochiral nucleophile, which attacks a π-allyl-palladium intermediate. The enantioselectivity is controlled by a chiral ligand coordinated to the palladium catalyst.
In the context of synthesizing oxaspirocycle precursors, this method has been used to generate α-quaternary γ-butyrolactones, which are structurally related to the oxaspiro[3.4]octan-2-one core. The Pd-catalyzed AAA of enol carbonates derived from γ-butyrolactones yields enantioenriched α,α′-disubstituted γ-butyrolactones with high yields and enantioselectivities, which can then be further elaborated into spirocyclic systems. acs.org The versatility of this method allows for the use of various nucleophiles and allylic electrophiles, making it a key strategy in the synthesis of complex molecules like the oxindole (B195798) alkaloid horsfiline, which features a spiro(pyrrolidine-oxindole) core. nih.gov Nonactivated racemic terminal allylic alcohols have also been employed as electrophiles through kinetic resolution pathways in Pd-catalyzed AAA. chinesechemsoc.org
Table 1: Key Features of Pd-Catalyzed Asymmetric Allylic Alkylation for Spirocycles
| Feature | Description | Key References |
| Reaction Type | Asymmetric Allylic Alkylation (AAA) | nih.gov |
| Catalyst System | Palladium complex with a chiral ligand (e.g., phosphoramidite, (R)-BINAP) | chinesechemsoc.orgresearchgate.net |
| Key Transformation | Formation of a quaternary spiro-stereocenter | nih.gov |
| Common Substrates | Prochiral nucleophiles (e.g., oxindoles, enol carbonates) and allylic electrophiles | nih.govacs.org |
| Stereocontrol | Achieved through the use of chiral ligands that influence the facial selectivity of the nucleophilic attack. | chinesechemsoc.orgresearchgate.net |
Biocatalytic Construction of Quaternary Centers Leading to Spirocyclic Carboxylic Acids
Biocatalysis offers a green and highly selective alternative for constructing complex stereocenters. The synthesis of spirocyclic structures, especially those with quaternary carbons, is often hindered by steric congestion, a challenge that enzymes can overcome with high precision. bohrium.comacs.orgnih.gov
A notable biocatalytic method involves the aldol (B89426) addition of 3,3-disubstituted 2-oxoacids to aldehydes, catalyzed by the metal-dependent enzyme 3-methyl-2-oxobutanoate (B1236294) hydroxymethyltransferase (KPHMT) from E. coli and its engineered variants. bohrium.comnih.gov This reaction creates products with gem-dialkyl, gem-cycloalkyl, and spirocyclic quaternary centers. bohrium.comacs.orgnih.govcsic.es The resulting 3,3,3-trisubstituted 2-oxoacids are versatile intermediates that can be converted into various derivatives, including 2-oxolactones and 3-hydroxy acids, which are direct precursors to compounds like 7-methyl-6-oxaspiro[3.4]octane-7-carboxylic acid. bohrium.comacs.orgacs.org This enzymatic approach is characterized by its broad substrate scope and high stereocontrol, sometimes utilizing a single enantiomer from a racemic starting material to produce stereopure quaternary carbons. bohrium.comacs.orgnih.gov
Table 2: Biocatalytic Synthesis of Spirocyclic Precursors using KPHMT
| Enzyme | Substrate Type | Product Feature | Subsequent Transformation | Key References |
| KPHMT (from E. coli) and variants | 3,3-disubstituted 2-oxoacids and aldehydes | Spirocyclic quaternary centers | Conversion to 2-oxolactones and spirocyclic carboxylic acids | bohrium.comnih.govcsic.esacs.org |
Cycloaddition Reactions in the Construction of Spiro[3.4]octane Systems
Cycloaddition reactions are fundamental in organic synthesis for the construction of cyclic and polycyclic frameworks. They provide a direct and often stereocontrolled route to complex molecular architectures.
[2+2] Cycloaddition of Ketenes Derived from Cyclic Diazo Compounds
The [2+2] cycloaddition, particularly the Staudinger reaction between a ketene (B1206846) and an alkene, is a classic and efficient method for synthesizing four-membered rings like cyclobutanones. lookchem.com This strategy is highly effective for building the spiro[3.4]octane skeleton.
In a relevant synthetic approach, a ketene intermediate is generated in situ from a cyclic α-diazo ketone via a Wolff rearrangement. lookchem.com For instance, 3-diazochroman-4-one, in the presence of a rhodium(II) catalyst, loses nitrogen gas and rearranges to form a benzofuran (B130515) ketene intermediate. This highly reactive ketene is then trapped by an alkene through a [2+2] cycloaddition to furnish the 6-oxa-spiro[3.4]octan-1-one core structure. lookchem.com This process can be regio- and stereoselective. lookchem.com Photochemical methods using visible light can also be employed to generate ketenes from α-diazo ketones for subsequent cycloadditions. ed.ac.uk The mechanism of the cycloaddition is generally considered a two-step process involving a zwitterionic intermediate. acs.org
Utilization of Diels-Alder Reactions for Complex Spiro-Polycyclic Frameworks
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of synthetic chemistry for creating six-membered rings with excellent control over stereochemistry. rsc.org It has been widely employed to construct intricate spiro-polycyclic frameworks. acs.orgmdpi.comresearchgate.net While not always leading directly to the simple oxaspiro[3.4]octan-2-one, this reaction builds the foundational spiro architecture found in many complex natural products and pharmaceutical agents. rsc.org
For example, the asymmetric Diels-Alder reaction between 2-vinylindoles and methyleneindolinones, catalyzed by a chiral phosphoric acid, efficiently constructs the spiro[tetrahydrocarbazole-3,3′-oxindole] framework with high diastereo- and enantioselectivity. acs.org Similarly, domino Diels-Alder reactions have been developed to synthesize spiro[cyclohexane-1,3′-indolines]. acs.org These examples highlight the power of the Diels-Alder reaction to assemble multiple rings and stereocenters in a single, efficient step, providing access to diverse and complex spirocyclic systems. researchgate.net
Wolff Rearrangement-Mediated Synthesis of Oxaspiro[3.4]octanones
The Wolff rearrangement is a versatile reaction that converts an α-diazocarbonyl compound into a ketene. researchgate.netlscollege.ac.in This transformation is a pivotal step in several synthetic strategies, including ring contractions and the Arndt-Eistert homologation of carboxylic acids. lscollege.ac.in Its application in generating ketenes for subsequent cycloadditions makes it a key method for synthesizing oxaspiro[3.4]octanones. lookchem.com
A prime example is the synthesis of 6-oxa-spiro[3.4]octan-1-one derivatives. The reaction is initiated by the catalyst-induced decomposition of a cyclic α-diazo ketone. lookchem.com The subsequent 1,2-shift results in the formation of a ketene, which is a highly reactive intermediate. researchgate.net If the starting diazo ketone is cyclic, the rearrangement leads to a ring-contracted ketene. lscollege.ac.in This ketene can then be intercepted by an alkene in a [2+2] cycloaddition to yield the desired spiro[3.4]octanone framework. lookchem.com The reaction can be induced thermally, photochemically, or through transition metal catalysis, with silver(I) and rhodium(II) catalysts being common choices. lookchem.comlscollege.ac.in Flow photochemical Wolff rearrangements have also been utilized in the synthesis of natural products containing an oxaspiro[3.4]octane motif. rsc.org
Table 3: Summary of Wolff Rearrangement Conditions for Spirocycle Synthesis
| Diazo Compound Type | Rearrangement Promoter | Ketene Trapping Agent | Product Core Structure | Key References |
| Cyclic α-diazo ketone (e.g., 3-diazochroman-4-one) | Rhodium(II) catalyst | Alkene (e.g., cyclohexene) | 6-Oxa-spiro[3.4]octan-1-one | lookchem.com |
| Cyclic α-diazo ketone | Photochemical (Flow) | Nucleophile (Aldol reaction) | Oxaspiro[3.4]octane intermediate | rsc.org |
| General α-diazo ketone | Thermal, Photochemical, or Metal catalyst (e.g., Ag₂O) | Nucleophiles (H₂O, amines) or Alkenes | Carboxylic acid derivatives or Cycloadducts | researchgate.netlscollege.ac.in |
Photochemical and Thermal Wolff Rearrangement Pathways for Cyclic α-Diazo Ketones
The Wolff rearrangement is a cornerstone reaction in organic synthesis for the conversion of α-diazocarbonyl compounds into ketenes, which are highly reactive intermediates. organic-chemistry.orgwikipedia.org This rearrangement can be initiated through thermal, photochemical, or metal-catalyzed conditions. organic-chemistry.orgwikipedia.org The mechanism of the Wolff rearrangement is complex and has been a subject of extensive study, with evidence supporting both concerted and stepwise pathways. caltech.edu
For cyclic α-diazo ketones, the reaction pathway is significantly influenced by the conformational constraints of the ring system. caltech.edu Under thermal conditions, cyclic substrates tend to favor a concerted mechanism, where the extrusion of dinitrogen and the 1,2-rearrangement of the alkyl or aryl group occur simultaneously. organic-chemistry.orgcaltech.edu Photochemical activation, often using light, also predominantly proceeds through a concerted pathway for cyclic substrates. caltech.edu These concerted pathways are crucial for maintaining the stereochemical integrity of the migrating group. caltech.edu
The general transformation can be represented as follows:
Starting Material: Cyclic α-Diazo Ketone
Intermediate: Ketenes
Conditions: Heat (thermolysis) or UV light (photolysis) organic-chemistry.orgwikipedia.org
The choice between thermal and photochemical methods can influence reaction outcomes and migratory aptitudes. Migratory aptitude, the relative ability of a substituent to migrate, follows general trends. In thermal rearrangements, the trend is typically H > aryl ≥ alkyl. caltech.edu For photochemical rearrangements, the trend is H > alkyl ≥ aryl. caltech.edu These preferences are critical when designing syntheses of substituted spirocycles. The ketene intermediates generated from the Wolff rearrangement of cyclic α-diazo ketones are key precursors to spirocyclic systems, as they can undergo subsequent cycloaddition reactions. wikipedia.orgmdpi.com
| Condition | Primary Mechanism | Key Characteristics | Migratory Aptitude Trend | Reference |
|---|---|---|---|---|
| Thermal | Concerted | Requires high temperatures; can be stepwise for acyclic precursors. | H > aryl ≥ alkyl | caltech.edu |
| Photochemical | Concerted | Often preferred for temperature-sensitive substrates; can involve carbene intermediates. | H > alkyl ≥ aryl | caltech.edu |
Subsequent Transformations: Baeyer-Villiger Oxidation to Dioxospiro[3.4]octan-1-ones
Following the formation of spirocyclic ketones via the Wolff rearrangement and subsequent reactions, the Baeyer-Villiger oxidation offers a powerful method for introducing an oxygen atom into the ring system, leading to the formation of lactones. nih.gov This oxidation converts a ketone into an ester or, in the case of cyclic ketones, a lactone. nih.govorganic-chemistry.org
Specifically, spiro[3.4]octan-1-one derivatives can be oxidized to yield 1,7-dioxospiro[4.4]nonan-2-one scaffolds. lookchem.com This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) or peroxytrifluoroacetic acid, generated in situ from reagents like sodium percarbonate and trifluoroacetic acid. nih.govorganic-chemistry.orglookchem.com The reaction proceeds via the Criegee intermediate, with the migratory aptitude of the adjacent carbon atoms determining the regioselectivity of oxygen insertion.
In the context of synthesizing analogs of 7-methyl-6-oxaspiro[3.4]octan-2-one, a spiro[3.4]octan-2-one precursor could undergo Baeyer-Villiger oxidation. The regiochemical outcome would depend on the migratory aptitude of the carbons alpha to the carbonyl group. This method provides a strategic route to dioxospiro[3.4]octanones, which are valuable intermediates for further functionalization. mdpi.com For example, the oxidation of a cyclobutanone (B123998) motif within a 6-oxa-spiro[3.4]octan-1-one structure can be accomplished using CF3CO3H, transforming it into a 1,7-dioxa-spiro[4.4]nonan-2-one scaffold. lookchem.com
| Substrate | Reagent | Product | Significance | Reference |
|---|---|---|---|---|
| Spiro[3.4]octan-1-one derivative | m-CPBA or other peracids | Dioxospiro[3.4]octan-1-one derivative | Introduces a second oxygen heteroatom into the spirocyclic core. | mdpi.comlookchem.com |
| Cyclic Ketones (general) | Sodium Percarbonate / Trifluoroacetic Acid | Lactones | Provides an effective and convenient method for Baeyer-Villiger oxidation. | organic-chemistry.org |
| Dihydrocarvone (Cyclic Ketone) | Oxone | Dihydrocarvide (Lactone) | Demonstrates use of a green oxidant for lactone synthesis. | csbsju.edu |
Reductive Transformations and Functional Group Interconversions of Spirocyclic Precursors
Catalytic Hydrogenation for Spiro[3.4]octane Derivatives
Catalytic hydrogenation is a fundamental reductive transformation used to saturate carbon-carbon double bonds or reduce various functional groups within spiro[3.4]octane derivatives. This method is crucial for modifying the saturation level of the spirocyclic core and for converting functional groups to achieve the desired target structure.
For instance, unsaturated spiro[3.4]octene precursors can be hydrogenated to their corresponding saturated spiro[3.4]octane analogs. A common catalyst for this transformation is platinum on carbon (Pt/C) or palladium on carbon (Pd/C), often conducted in a solvent like ethanol (B145695) under hydrogen pressure. rsc.orgrsc.org Similarly, catalytic hydrogenation is employed in the synthesis of 2,5-dioxaspiro[3.4]octane building blocks, where an acrylate (B77674) fragment is reduced using Pearlman's catalyst (Pd(OH)₂/C) under high pressure. nuph.edu.uaresearchgate.net The efficiency of these reactions is typically high, providing a reliable method for structural modification.
Decarboxylative Halogenation in Spirocyclic Synthesis
Decarboxylative halogenation, also known as halodecarboxylation, is a powerful functional group interconversion that replaces a carboxylic acid group with a halogen atom. acs.orgnih.gov This reaction is synthetically valuable as it allows for the conversion of readily available carboxylic acids into versatile organohalides, which can then participate in a wide array of subsequent transformations like cross-coupling reactions. acs.orgresearchgate.net
The reaction involves the cleavage of a carbon-carbon bond and the liberation of carbon dioxide. nih.gov While there are classic methods like the Hunsdiecker reaction, modern protocols often utilize metal catalysis (e.g., iron salts) under visible light, offering broader substrate scope and functional group compatibility. rsc.org In the synthesis of spirocyclic compounds, a carboxylic acid appended to the spiro[3.4]octane framework can be converted into a halide (iodide, bromide, or chloride). nih.govrsc.org This halide then serves as a handle for introducing further complexity into the molecule. From a retrosynthetic standpoint, organohalides are synthetic equivalents for various carbon-based synthons (cationic, radical, or anionic), making this a strategic transformation. acs.orgnih.gov
Hydroxymethylation and Carboxylation of Oxaspiro[3.4]octane Derivatives
The introduction of hydroxymethyl (–CH₂OH) and carboxyl (–COOH) groups is essential for building complex molecular architectures and for creating derivatives with potential biological activity.
Hydroxymethylation can be achieved through the reduction of a corresponding carboxylic acid or ester functional group. For example, in the synthesis of 2,5-dioxaspiro[3.4]octane derivatives, an ester intermediate was reduced to the corresponding alcohol (a hydroxymethyl group) using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (B95107) (THF). nuph.edu.uaresearchgate.net This alcohol can then be further functionalized, for instance, by oxidation to an aldehyde. nuph.edu.uaresearchgate.net
Carboxylation , the introduction of a carboxylic acid group, can be accomplished through various methods. One common strategy is the hydrolysis of a precursor functional group like an ester or a nitrile. In the synthesis of 2,5-dioxaspiro[3.4]octane-7-carboxylate, an ester intermediate was subjected to alkaline hydrolysis with lithium hydroxide (B78521) to yield the corresponding lithium carboxylate. nuph.edu.uaresearchgate.net This highlights a standard procedure for unmasking a carboxylic acid at a late stage of a synthetic sequence.
Exploration of Novel Synthetic Pathways for this compound Analogs
The development of novel synthetic pathways to access analogs of this compound is driven by the need to explore new chemical space for applications in medicinal chemistry and materials science. rsc.orgresearchgate.net Spirocyclic scaffolds are considered privileged structures due to their inherent three-dimensionality, which can lead to improved physicochemical properties and biological activities compared to flat aromatic systems. rsc.orgresearchgate.net
One approach involves strain-release driven spirocyclization. For example, scandium-catalyzed spirocyclization of bicyclo[1.1.0]butanes with azomethine imines has been developed to synthesize 6,7-diazaspiro[3.4]octanes, demonstrating a novel strategy for constructing the spiro[3.4]octane core. rsc.orgrsc.org Although this example leads to a diaza-analog, the principle of using strained rings as precursors could be adapted for oxaspirocycle synthesis.
Another strategy focuses on the functionalization of a pre-formed spirocyclic core. For instance, 7-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane serves as a building block where the iodomethyl group can undergo nucleophilic substitution or cross-coupling reactions to introduce a variety of substituents. The synthesis of analogs can also be achieved by modifying the functional groups on the rings. The reduction of a ketone, like the one in this compound, could lead to an alcohol, which can be further derivatized. Similarly, the amine group in analogs like 7-methyl-6-oxaspiro[3.4]octan-2-amine sigmaaldrich.com provides a point for diversification through acylation, alkylation, or other amine-specific reactions.
Synthesis of Amine-Functionalized 7-Methyl-6-oxaspiro[3.4]octane Derivatives
The synthesis of amine-functionalized derivatives of this compound represents a significant challenge and a key objective for creating novel chemical entities with potential biological activity. The presence of both a lactone and an amine within a rigid spirocyclic framework offers a unique combination of functionalities.
A key precursor for these derivatives is the saturated lactone, This compound . A documented synthesis of this compound involves the reduction of an iodomethyl-substituted precursor. Specifically, 7-(Iodomethyl)-6-oxaspiro[3.4]octane is subjected to hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. semanticscholar.org This reaction effectively removes the iodine and saturates the ring system to yield the desired 7-methyl substituted core structure.
While direct amination methods for this compound are not extensively detailed in readily available literature, the existence of 7-methyl-6-oxaspiro[3.4]octan-2-amine as a commercially available compound suggests that viable synthetic routes have been developed. sigmaaldrich.combldpharm.com General methodologies for the amination of lactones and cyclic ketones can be considered applicable in this context. These methods often involve reductive amination, where the ketone at the 2-position of the spirocyclic core could be reacted with an amine in the presence of a reducing agent to form the corresponding amine derivative. Alternatively, the lactone could potentially undergo ring-opening with an amine, followed by a subsequent cyclization to introduce the amino functionality, although this would result in a different heterocyclic core.
Further research into the direct conversion of the ketone to an amine in this specific spirocyclic system is warranted to establish efficient and stereoselective synthetic protocols.
Strategies for Constructing Thia-azaspiro[3.4]octanes and Related Spirocyclic Heterocycles
The development of synthetic routes to a diverse range of spirocyclic heterocycles is crucial for exploring new areas of chemical space in drug discovery. The construction of thia-azaspiro[3.4]octanes and other related spirocyclic systems often involves multi-step sequences that allow for the controlled introduction of heteroatoms and functional groups.
Robust and step-economic routes have been developed for the synthesis of novel thia- and oxa-azaspiro[3.4]octanes. researchgate.netthieme-connect.com These strategies are designed to produce multifunctional modules that can be further elaborated. For instance, a common approach involves the construction of one of the heterocyclic rings followed by the annulation of the second ring onto the existing scaffold.
The synthesis of spiro-cephalosporin analogues provides an interesting example of spiro-functionalization. nih.gov In this case, a Michael-type addition to the dihydrothiazine ring of a cephalosporin (B10832234) derivative allows for the stereoselective formation of the spirocyclic system. nih.gov This highlights how existing complex molecules can be used as starting points for the creation of novel spirocycles.
The synthesis of spirocyclic lactones, which are structurally related to the title compound, has also been explored through various methods. Asymmetric bromolactonization of α-allyl carboxylic acids, catalyzed by chiral bifunctional sulfides, has been shown to be an efficient method for producing enantiomerically enriched α-spiro-γ-lactones. nii.ac.jp Furthermore, Wolff rearrangements of 3-diazochroman-4-ones in the presence of alkenes can lead to the formation of 6-oxa-spiro[3.4]octan-1-one derivatives. lookchem.commdpi.com
Enzymatic methods are also emerging as powerful tools for the construction of complex lactone structures. nih.gov Engineered "carbene transferases" have been shown to catalyze intramolecular carbene insertions into C-H bonds, enabling the synthesis of lactones with various ring sizes and scaffolds, including spirocyclic systems. nih.gov These biocatalytic approaches offer the potential for highly selective and environmentally friendly synthetic routes.
The diverse strategies employed for the construction of these spirocyclic heterocycles underscore the creativity and ingenuity of synthetic chemists in accessing novel and complex molecular architectures.
Elucidation of Reaction Mechanisms and Mechanistic Pathways Involving 7 Methyl 6 Oxaspiro 3.4 Octan 2 One
Mechanistic Insights into Catalyzed Spirocyclization Reactions
Catalysis, particularly by transition metals, provides powerful strategies for constructing spirocyclic scaffolds with high efficiency and selectivity. Palladium-based catalysts are especially prominent in this field, enabling transformations that might otherwise be kinetically or thermodynamically unfavorable.
The asymmetric synthesis of spirocycles, including chiral α-spiro-γ-lactones, is a significant challenge in organic chemistry. nii.ac.jp Palladium(II)-catalyzed reactions have emerged as a robust method for achieving enantioselective spirocyclization. One such pathway involves the intramolecular Michael spirocyclization of tetrasubstituted palladium enolates, which allows for the creation of adjacent all-carbon quaternary and tertiary stereocenters. chemrxiv.org
The general catalytic cycle for such a transformation begins with the formation of a chiral O-bound Pd(II) enolate intermediate. The choice of chiral ligand is paramount, as it dictates the facial selectivity of the subsequent cyclization. The ligand environment around the palladium center creates a chiral pocket that influences the orientation of the reacting partners, thereby controlling the stereochemical outcome. nih.govresearchgate.net Mechanistic studies, combining experimental data and density functional theory (DFT), have shown that the catalytic pathway often involves oxidative addition, intramolecular carbopalladation, C–H bond activation, and migratory insertion steps. rsc.orgnih.gov
The catalytic cycle can be summarized as follows:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to a precursor molecule.
Enolate Formation: A chiral O-bound Pd(II) enolate is generated.
Spirocyclization: The enolate attacks an intramolecular tethered acceptor (e.g., an enone) in a Michael-type addition. The ligand framework guides this attack to favor one enantiomer. chemrxiv.org
Protonolysis/Turnover: A subsequent proton transfer liberates the spirocyclic product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. chemrxiv.org
The effect of different ligands on the enantioselectivity of these reactions is profound. Sterically bulky and electronically tuned phosphine (B1218219) ligands, such as derivatives of BINAP or Mandyphos, are often employed to create a well-defined chiral environment that leads to high enantiomeric excess (ee). acs.orgnih.gov
| Entry | Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|
| 1 | (R)-BINAP | 75 | 88 | nih.gov |
| 2 | (S)-Phos | 82 | 92 | chemrxiv.org |
| 3 | SL-M004-1 (Mandyphos) | 90 | 94 | acs.org |
| 4 | P(o-Tol)3 | 65 | 15 | nih.gov |
During catalytic transformations that involve carbocationic or organometallic intermediates, competing side reactions such as 1,2-alkyl or 1,2-hydride shifts can occur. wikipedia.org These rearrangements are driven by the formation of a more stable intermediate (e.g., a secondary carbocation rearranging to a tertiary one). wikipedia.org In the context of spirocycle synthesis, such migrations can lead to undesired constitutional isomers and a loss of stereochemical integrity.
The primary role of the catalyst is to orchestrate the reaction pathway in a way that the rate of the desired cyclization is significantly faster than the rate of any potential rearrangement. This is achieved through several mechanisms:
Stabilization of Intermediates: The metal center can stabilize reactive intermediates, preventing them from having a long enough lifetime to undergo rearrangement. For instance, a palladium-bound species is generally more stable and predictable in its reactivity than a free carbocation.
Concerted Mechanisms: Catalysts can promote concerted or pseudo-concerted pathways where multiple bonds are formed and broken in a single, organized transition state. This avoids the formation of discrete, long-lived cationic intermediates that are prone to 1,2-shifts.
Ligand Control: The steric and electronic properties of the ligands coordinated to the metal center can physically block potential migration pathways or render them electronically unfavorable. nih.gov For example, bulky ligands can create a crowded environment that disfavors the transition state required for a hydride or alkyl shift.
In palladium-catalyzed processes, the formation of palladium hydride species can lead to competing β-hydride elimination pathways. organic-chemistry.org The choice of ligand, solvent, and additives is crucial to suppress these unwanted reactions and favor the desired C-C bond-forming spirocyclization. researchgate.net For instance, certain additives can act as hydride scavengers or alter the coordination sphere of the palladium complex to disfavor β-hydride elimination.
Intermediates and Reactive Species in Spirocycle Formation
The construction of the 6-oxaspiro[3.4]octan-2-one skeleton can also be approached through reactions involving highly reactive, transient intermediates such as ketenes and carbenes. These methods offer powerful bond-forming capabilities under specific reaction conditions.
The Wolff rearrangement is a classic organic reaction that converts an α-diazocarbonyl compound into a ketene (B1206846) through the expulsion of dinitrogen gas, typically induced thermally, photochemically, or with a metal catalyst (e.g., Ag₂O). drugfuture.comwikipedia.org This rearrangement proceeds via a 1,2-shift, where the alkyl group adjacent to the carbonyl migrates to the carbene carbon as nitrogen leaves. chem-station.comorganic-chemistry.org
| Condition | Description | Typical Reagents/Setup | Reference |
|---|---|---|---|
| Thermal | Heating the α-diazoketone, often in an inert solvent. | Refluxing toluene (B28343) or xylene | organic-chemistry.org |
| Photochemical | Irradiation with UV light to induce N₂ loss. | Mercury lamp (λ = 254 nm) | drugfuture.com |
| Metal-Catalyzed | Use of a transition metal salt to lower the decomposition temperature. | Ag₂O, AgOBz, Cu(I) salts | caltech.edu |
Diazo compounds are versatile precursors for the generation of carbenes, which are neutral, divalent carbon species with only six valence electrons. researchgate.net This activation is typically achieved using transition metals like rhodium, copper, or palladium, which form a metal-carbene (or carbenoid) intermediate. rsc.orgresearchgate.net More recently, metal-free activation using Lewis acids like tris(pentafluorophenyl)borane (B72294) [B(C₆F₅)₃] has also been developed. thieme-connect.com
Once generated, the carbene can undergo a variety of transformations, most notably insertion reactions. An intramolecular C-H insertion is a powerful strategy for forming five-membered rings. nih.govnsf.gov In the context of synthesizing the 6-oxaspiro[3.4]octan-2-one framework, a suitably designed diazoester precursor could undergo an enzyme- or metal-catalyzed intramolecular C-H insertion to forge the spirocyclic skeleton in a single step. nsf.gov The general mechanism for a rhodium-catalyzed process involves:
Reaction of the diazo compound with the Rh(II) catalyst to form a rhodium-carbene species and release N₂.
Intramolecular insertion of the carbene into a targeted C-H bond, forming the new C-C bond of the cyclobutane (B1203170) ring.
Release of the spirocyclic product and regeneration of the Rh(II) catalyst.
This strategy is highly attractive due to its atom economy and ability to functionalize otherwise inert C-H bonds.
Intramolecular Rearrangements and Cyclizations in Spirocyclic Systems
Beyond catalyzed reactions, the inherent strain and electronic properties of cyclic intermediates can drive intramolecular rearrangements to form spirocyclic products. For instance, the rearrangement of spiro bicyclic β-lactones can lead to the formation of thermodynamically more stable γ-lactones, a process driven by the relative stability of carbocationic intermediates. rsc.orgacs.org
Strain-release driven spirocyclization is another powerful concept. For example, highly strained precursors like azabicyclo[1.1.0]butyl ketones can be activated by an electrophile to undergo an intramolecular spirocyclization event, forming spiro-azetidine products. bris.ac.uk A similar strategy could be conceived for oxygen-containing systems, where a strained bicyclic ether or ketone undergoes a rearrangement and cyclization cascade to furnish the oxaspiro[3.4]octane core. These reactions often proceed with high stereospecificity, transferring the stereochemistry of the starting material to the spirocyclic product.
Oxonium Ion-Initiated Pinacol Rearrangements in Dihydrofuranyl and Dihydropyranyl Carbinols
The formation of spirocyclic ketones and lactones can be achieved through the acid-promoted rearrangement of dihydrofuranyl and dihydropyranyl carbinols. This reaction proceeds via a Pinacol-like rearrangement, a classic organic reaction involving the transformation of a 1,2-diol to a carbonyl compound under acidic conditions. wikipedia.orgorganic-chemistry.org In this specific variation, the reaction is initiated by the protonation of the enol ether double bond in the carbinol, leading to the formation of a five or six-membered oxonium ion. acs.org
This oxonium ion intermediate is a key species that drives the subsequent rearrangement. wikipedia.orgacs.org A Wagner-Meerwein shift, which is a 1,2-alkyl shift, then occurs, leading to ring expansion and the formation of the spirocyclic product. acs.org The driving force for this rearrangement is the formation of a more stable carbocation, which in this case is an oxonium ion that benefits from the delocalization of the positive charge onto the oxygen atom. wikipedia.orgchemistrysteps.com This results in a complete octet configuration for all atoms involved, providing significant stabilization. wikipedia.orgchemistrysteps.com
The migratory aptitude of the substituents plays a crucial role in determining the reaction's outcome. Generally, groups that are more electron-rich and can better stabilize a positive charge will migrate preferentially. acs.org Studies have shown that furanoid carbinols tend to rearrange more rapidly than their pyranoid counterparts, which is attributed to the increased electrophilicity of the oxonium ion in the five-membered ring due to greater angle strain. acs.org
The stereochemistry of the starting carbinol also significantly influences the rearrangement. The conformation of the oxonium ion intermediate and the requirement for an anti-periplanar alignment of the migrating group and the leaving group (the bond to the oxonium oxygen) are critical factors that dictate the stereochemical outcome of the spirocyclic product. acs.org
Table 1: Factors Influencing Oxonium Ion-Initiated Pinacol Rearrangements
| Factor | Description | Implication on Reaction |
|---|---|---|
| Ring Size of Oxonium Ion | Five-membered (furanoid) vs. six-membered (pyranoid) rings. | Furanoid systems rearrange faster due to higher ring strain and increased electrophilicity. acs.org |
| Migratory Aptitude | The relative ability of a substituent to migrate during the 1,2-shift. | Electron-rich groups migrate more readily, influencing product distribution. acs.org |
| Stereochemistry | The spatial arrangement of atoms in the starting carbinol. | Dictates the stereochemical outcome of the spirocyclic product through conformational control of the transition state. acs.org |
| Acid Catalyst | The Brønsted or Lewis acid used to initiate the reaction. | Facilitates the formation of the crucial oxonium ion intermediate. wikipedia.orgmasterorganicchemistry.com |
Thiol-Mediated Epoxide Opening and Intramolecular Aldol (B89426) Reactions Leading to Bicyclo[3.3.1]non-3-en-2-ones
A powerful synthetic strategy for the construction of bicyclo[3.3.1]non-3-en-2-ones involves a cascade reaction initiated by the ring-opening of an epoxide. nih.govnih.gov This sequence, which is particularly relevant to understanding the reactivity of systems that could be derived from or lead to spirocycles like 7-Methyl-6-oxaspiro[3.4]octan-2-one, commences with a thiol-mediated epoxide opening.
The reaction is typically initiated by a nucleophilic attack of a thiol on one of the epoxide carbons. arkat-usa.orgnih.gov This ring-opening is often regioselective, with the nucleophile attacking the less substituted carbon under basic or neutral conditions. youtube.com The resulting intermediate is a β-hydroxy thioether. arkat-usa.org
Following the epoxide opening, an intramolecular aldol reaction can occur. This key step forms the bicyclic core. The thioether moiety can act as a latent enolate equivalent or facilitate the formation of an enolate on a different part of the molecule, which then attacks a carbonyl group intramolecularly to forge the new ring. The isolation of key intermediates and in situ NMR studies have provided support for the proposed mechanistic pathway. nih.govnih.gov
The efficiency and yield of this transformation can be influenced by several factors, including the choice of thiol, the substitution pattern on the starting epoxyketone, and the reaction conditions. nih.gov For instance, both room temperature and microwave-mediated procedures have been developed, providing moderate to good yields. nih.govnih.gov
Table 2: Key Steps in the Thiol-Mediated Cascade to Bicyclo[3.3.1]non-3-en-2-ones
| Step | Description | Key Features |
|---|---|---|
| Epoxide Thiolysis | Nucleophilic ring-opening of an epoxide by a thiol. arkat-usa.org | Forms a β-hydroxy thioether intermediate. Can be performed under various conditions, including in water. arkat-usa.org |
| Intramolecular Aldol Reaction | Cyclization of the intermediate to form the bicyclic system. | Driven by the formation of a stable six-membered ring. The thioether can play a crucial role in facilitating this step. |
| Dehydration (optional) | Elimination of water from the aldol adduct. | Leads to the formation of the α,β-unsaturated ketone moiety in the final product. |
Nucleophilic and Electrophilic Reactivity Profiles of Spirocyclic Systems
Spirocyclic systems, including lactones like this compound, possess distinct reactivity profiles due to their unique structural and electronic features. The reactivity is largely governed by the interplay between the electrophilic sites and the potential for nucleophilic attack.
Electrophilic Reactivity:
The primary electrophilic sites in this compound are the carbonyl carbon of the lactone and the carbon atoms of the oxaspiro ring. The carbonyl carbon is highly susceptible to attack by nucleophiles due to the polarization of the carbon-oxygen double bond. Furthermore, α,β-unsaturated lactones are significantly more reactive as Michael acceptors compared to their open-chain ester counterparts. rsc.org
Spiro-activated systems, such as spiro-activated cyclopropanes, have demonstrated enhanced reactivity with nucleophiles under mild conditions. nih.gov This is attributed to the orthogonal orientation of the spiro-fused ring relative to the activating carbonyl group, which facilitates the delocalization of negative charge in the transition state. nih.gov
Nucleophilic Reactivity:
While the compound itself is primarily an electrophile, the oxygen atoms of the ether and carbonyl groups possess lone pairs of electrons and can act as nucleophiles or Lewis bases, for example, by coordinating to protons or Lewis acids. youtube.com This interaction can activate the molecule towards further reaction, as seen in the acid-catalyzed rearrangement discussed previously.
The reactivity of spirocyclic lactones can also be influenced by ring strain. Lactones with smaller ring sizes often exhibit enhanced rates of hydrolysis due to the relief of ring strain upon ring opening. nih.gov
Table 3: Reactivity Profile of Spirocyclic Systems
| Reactivity Type | Key Sites | Influencing Factors | Typical Reactions |
|---|---|---|---|
| Electrophilic | Carbonyl carbon, spiro-carbon | Ring strain, polarization of C=O bond, orbital alignment | Nucleophilic acyl substitution, Michael addition, ring-opening reactions |
| Nucleophilic | Carbonyl oxygen, ether oxygen | Lone pair availability, basicity | Protonation, coordination to Lewis acids |
Computational and Theoretical Studies on Spiro 3.4 Octane Architectures
Quantum Chemical Calculations for Mechanistic Understanding
Quantum chemical calculations are instrumental in elucidating the complex reaction dynamics involved in the synthesis of spirocyclic systems. By modeling reaction pathways at the molecular level, these methods can predict the feasibility of a reaction, identify key intermediates, and explain observed stereochemical outcomes.
The formation of spirocycles often involves intricate intramolecular reactions where understanding the transition states and their associated energy barriers is crucial. Quantum chemical calculations, such as those using density functional theory (DFT), are employed to map the potential energy surface of these reactions. For instance, in the aminolysis of related epoxysulfolanes, calculations at the M06-2X/6–31++G** level of theory were used to study the reaction mechanism, concluding that a base-catalyzed rearrangement to an allylic alcohol was the most probable pathway for the initial epoxide transformation. researchgate.net Such studies help in understanding the energetics of ring-opening and subsequent cyclization steps that are fundamental to forming spiro architectures. The computational results can reveal the lowest energy pathway, guiding the choice of reaction conditions to favor the desired spirocyclic product.
A significant challenge in synthesizing substituted spirocycles like 7-Methyl-6-oxaspiro[3.4]octan-2-one is controlling the stereochemistry. Computational modeling is a key tool for predicting and explaining diastereoselectivity. Studies on the synthesis of related spiroepoxides have shown that the reaction of α-fluoro-α-phosphonyl carbanions with cyclic ketones leads to spiroepoxides with high diastereoselectivity. frontiersin.org The diastereomeric ratio (d.r.) of the products can be rationalized by analyzing the transition state models of the competing reaction pathways.
For example, the reaction with 2-fluoro-2-diethoxyphosphoryl-1-phenylethan-1-one resulted in a spiroepoxide with a diastereomeric ratio of 3.3:1. frontiersin.org Computational models can compare the energies of the transition states leading to each diastereomer, with the lower energy transition state corresponding to the major product. This predictive capability is invaluable for designing synthetic routes that yield specific stereoisomers of complex spiro compounds.
| Reactant Ketone | Spiro-epoxide Product | Yield | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|---|
| 2-fluoro-2-diethoxyphosphoryl-1-phenylethan-1-one | Spiroepoxide 5 | 93% | 3.3:1 | frontiersin.org |
| 2-fluoro-2-diethoxyphosphoryl-1-phenylpropan-1-one | Spiroepoxide 6 | 90% | >20:1 | frontiersin.org |
| Cyclohexanone derivative | Spiroepoxide 8 | 95% | >20:1 | frontiersin.org |
Conformational Analysis and Stability Studies of Spirocyclic Systems
The spiro[3.4]octane framework is characterized by a high degree of conformational restriction due to the spirocyclic fusion of a cyclobutane (B1203170) and a cyclopentane (B165970) (or heterocyclic equivalent) ring. This rigidity is a key feature that makes these scaffolds attractive in fields like medicinal chemistry. researchgate.net Their limited conformational freedom offers predictable vectorization, meaning the substituents attached to the core have well-defined spatial orientations. researchgate.net This can lead to more selective interactions with biological targets. researchgate.net
Conformational analysis of related spiro systems, often aided by NMR spectroscopy and computational energy calculations, helps to determine the most stable three-dimensional structures. For instance, in cyclohexane-derived spiro compounds, the analysis of coupling constants in ¹³C NMR spectra can indicate the preferred conformation of side chains. frontiersin.org Understanding the stable conformations of the this compound core is essential for predicting its physical properties and how it will present its functional groups for intermolecular interactions.
In Silico Approaches for Molecular Design and Interactions
In silico techniques are pivotal in modern drug discovery, enabling the rational design of molecules with desired properties and the prediction of their biological activity before synthesis.
Strained spiro heterocycles, including oxetane-containing scaffolds like 6-oxaspiro[3.4]octanes, are increasingly investigated as bioisosteres for more common chemical motifs. rsc.orgresearchgate.net Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The replacement of common rings (e.g., phenyl, piperidine) with a strained spirocycle can advantageously modify physicochemical properties such as solubility, lipophilicity, and metabolic stability. rsc.orgresearchgate.net
Theoretical studies play a crucial role in validating a spirocycle as a potential bioisostere. researchgate.net For example, computational analysis demonstrated that 1-oxa-2,6-diazaspiro[3.3]heptane could act as a bioisostere for piperazine. researchgate.net The inherent three-dimensionality and rigidity of spirocycles like this compound make them "next-generation" building blocks that help molecules escape the "flatland" of traditional aromatic drugs, which can improve target selectivity and reduce off-target effects. researchgate.netrsc.org
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is widely used to screen virtual libraries of compounds and to understand the structural basis of ligand-receptor interactions. jbcpm.comd-nb.info For spirocyclic ligands, docking studies can reveal how their rigid, three-dimensional shape fits into a protein's binding site.
In typical docking studies, a scoring function is used to estimate the binding affinity, often expressed as a binding energy in kcal/mol. jbcpm.com For example, in a study of potential antifungal compounds, docking analysis revealed binding free energies ranging from -8.6 to -10.3 kcal/mol against the target enzyme squalene (B77637) synthase. jbcpm.com Similarly, docking of morphinan (B1239233) derivatives into the µ-opioid receptor was used to understand differences in binding affinities and to rationalize structure-activity relationships. nih.gov Although specific docking data for this compound is not available, such studies on related spirocyclic and heterocyclic molecules demonstrate the power of this approach to predict binding modes and guide the design of potent and selective ligands. d-nb.infonih.gov
| Compound Class | Protein Target | Predicted Binding Energy Range (kcal/mol) | Reference |
|---|---|---|---|
| GC-MS analyzed compounds from Mitracapus hirtus | Squalene Synthase (SS) | -8.6 to -10.3 | jbcpm.com |
| GC-MS analyzed compounds from Mitracapus hirtus | Lanosterol-14α Demethylase (14α DM) | -8.7 to -9.7 | jbcpm.com |
| Chromone-linked amide derivatives | Human Estrogen Receptor Alpha (HERA) | -7.9 to -9.8 | d-nb.info |
| N-methylmorphinans | µ-Opioid Receptor (MOR) | Not explicitly stated, but used to rationalize affinity differences | nih.gov |
Applications of 7 Methyl 6 Oxaspiro 3.4 Octan 2 One and Its Spirocyclic Analogs in Advanced Chemical Synthesis
Strategic Building Blocks in Complex Molecule Synthesis
The compact and stereochemically rich nature of spiro[3.4]octane systems makes them attractive starting points or key intermediates in the assembly of intricate molecular targets. Their inherent ring strain can be harnessed for subsequent chemical transformations, and the defined orientation of substituents allows for precise control in complex synthetic sequences.
Utility of Dioxospiro[3.4]octan-1-ones as Key Intermediates for Natural Product Synthesis
Dioxospiro[3.4]octan-1-one scaffolds are recognized as significant building blocks for the synthesis of natural products. researchgate.net One established synthetic route to these intermediates involves the Wolff rearrangement of cyclic α-diazo ketones. The resulting spirocyclic compounds can then undergo a Baeyer–Villiger oxidation to yield 1,7-dioxospiro[3.4]octan-1-ones. researchgate.net This transformation highlights a practical method for accessing these valuable synthetic precursors, which can then be elaborated into more complex natural product frameworks. The utility of related dioxospiroalkanes, such as spiro[3.5]nonane-6,8-dione, as crucial intermediates in the preparation of pharmaceutically active substances further underscores the importance of this class of compounds.
Incorporation into Diverse Natural Product Architectures (e.g., Massarinolin A)
While direct incorporation into ovalicin (B1677816) or spiroamentotaxol analogs is not widely documented, the oxaspiro[3.4]octane skeleton is a core feature of other complex natural products. A prominent example is the bergamotane sesquiterpene, massarinolin A. researchgate.netnsf.govnih.govrsc.org This natural product possesses a remarkably intricate structure that includes a strained bicyclo[3.1.1]heptane, a dioxaspiro[4.4]nonane (oxaspirolactone), and an oxaspiro[3.4]octane ring system with an all-carbon quaternary center. nsf.govthieme-connect.com
The total synthesis of massarinolin A showcases the strategic importance of the oxaspiro[3.4]octane motif. nih.govthieme-connect.com Key steps in its synthesis include an enantioselective organocatalyzed Diels-Alder reaction and a scalable flow photochemical Wolff rearrangement to construct the bicyclo[3.1.1]heptane core. nsf.govnih.gov The subsequent formation of the spirocyclic elements, including the oxaspiro[3.4]octane, is crucial for achieving the final complex architecture. nih.govthieme-connect.com The presence and successful synthesis of this motif within such a challenging target validate the importance of oxaspiro[3.4]octanes in accessing structurally diverse and biologically relevant natural products. nsf.govrsc.org
Scaffold Hopping and Bioisosteric Replacement Strategies in Medicinal Chemistry
The quest for novel drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles has driven the exploration of new chemical scaffolds. Spirocyclic systems, especially those containing oxetane (B1205548) rings, have emerged as powerful tools in this endeavor, enabling scaffold hopping and serving as effective bioisosteres for more common heterocyclic motifs.
Oxetane-Containing Spirocycles as Bioisosteres for Common Heterocycles (e.g., Piperazines, Morpholines)
Oxetane-containing spirocycles are increasingly utilized as bioisosteric replacements for prevalent heterocyclic rings in drug molecules, such as piperazines, morpholines, and piperidines. The rigid, three-dimensional nature of the spiro-oxetane scaffold offers a distinct advantage over the more flexible and planar conformations of traditional heterocycles. This structural rigidity can lock in a bioactive conformation, potentially leading to enhanced potency and selectivity.
Specifically, oxa-azaspiro[3.4]octane derivatives have been synthesized and are considered valuable substitutes for morpholine (B109124). This bioisosteric relationship is based on the ability of the spiro-oxetane to present heteroatoms in a spatially similar arrangement to the target heterocycle while offering a novel and patentable chemical space. The replacement of a morpholine ring with an azaspirocycle, a close analog, has been shown to improve key drug properties.
| Spirocyclic Scaffold | Common Heterocycle Replaced | Rationale for Replacement |
|---|---|---|
| Oxa-azaspiro[3.4]octane | Morpholine | Mimics spatial arrangement of heteroatoms, offers structural rigidity, explores novel chemical space. |
| Azaspiro[3.3]heptane | Piperazine | Increases three-dimensionality, can improve metabolic stability and solubility. |
| Generic Spiro-oxetane | gem-Dimethyl group | Blocks metabolic weak spots without significantly increasing lipophilicity. |
| Generic Spiro-oxetane | Carbonyl group | Acts as a polar, non-ionizable mimic with different hydrogen bonding properties. |
Modulation of Physicochemical Properties and Metabolic Stability through Spirocyclic Scaffolds
The introduction of a spirocyclic oxetane moiety into a drug candidate can significantly modulate its physicochemical and pharmacokinetic properties. A primary benefit is the increase in the fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with higher success rates in clinical development. This shift away from "flatland" aromatic structures towards more three-dimensional molecules generally improves properties like aqueous solubility and metabolic stability while reducing lipophilicity (logP).
For instance, replacing a morpholine ring with various azaspirocycles has been demonstrated to lower the distribution coefficient (logD), a key measure of lipophilicity at physiological pH, and enhance metabolic stability. The polar oxetane ring itself can improve solubility and act as a surrogate for metabolically labile groups like gem-dimethyl substituents, effectively blocking sites of oxidation by metabolic enzymes without the associated increase in lipophilicity. The rigidity of the spiro scaffold can also sterically shield adjacent functional groups from metabolic attack, further contributing to an improved stability profile.
| Property | Observed Effect | Underlying Reason |
|---|---|---|
| Aqueous Solubility | Generally Increased | Introduction of a polar, non-ionizable oxetane group and increased Fsp³. |
| Lipophilicity (logP/logD) | Generally Decreased | Replacement of greasy alkyl groups with a polar heterocycle; higher sp³ character. |
| Metabolic Stability | Generally Increased | Blocking of metabolic hot-spots (e.g., replacing gem-dimethyl); steric shielding of nearby groups. |
| Molecular Rigidity | Increased | The spirocyclic nature restricts conformational flexibility, locking in a specific conformation. |
| Novelty (IP Space) | Increased | Provides access to underexplored and patentable chemical scaffolds. |
Design and Synthesis of Novel Chemical Probes and Pharmacophores
While specific examples detailing the use of 7-Methyl-6-oxaspiro[3.4]octan-2-one as a chemical probe or a defined pharmacophore are not extensively reported in public literature, the broader class of oxaspiro[3.4]octanes represents a rich source of building blocks for such applications. Chemical probes are essential tools for interrogating biological systems, and novel pharmacophores are the foundation of new therapeutic agents.
The synthesis of libraries of spirocyclic compounds, including oxa-azaspiro[3.4]octanes, is actively pursued in medicinal chemistry to generate novel scaffolds for drug discovery programs. These building blocks, with their well-defined three-dimensional exit vectors, allow for the systematic exploration of chemical space around a biological target. By functionalizing the spiro[3.4]octane core, chemists can design and create new pharmacophores where the precise spatial arrangement of functional groups is critical for biological activity. For example, 7-(Iodomethyl)-6-oxa-2-azaspiro[3.4]octane is noted for its potential in interacting with biological molecules, suggesting its utility in constructing new pharmacologically active agents. The spirocyclic framework serves as a rigid core to which various pharmacophoric elements (e.g., hydrogen bond donors/acceptors, aromatic rings) can be attached, leading to the development of highly selective and potent ligands, inhibitors, or probes.
Development of Multifunctional Spirocyclic Modules for Enhanced Drug-Likeness
The rigid, three-dimensional architecture of spirocycles, including this compound and its analogs, makes them highly valuable as multifunctional modules in drug discovery for enhancing the drug-like properties of potential therapeutic agents. researchgate.netnih.gov These spirocyclic systems offer a distinct advantage over their flatter, aromatic counterparts by providing improved physicochemical and pharmacokinetic profiles. researchgate.netresearchgate.net The incorporation of spirocyclic moieties can lead to compounds with greater metabolic stability, a critical factor for a drug's efficacy and duration of action. researchgate.net
The development of novel strained spiro heterocycles (SSHs) is particularly sought after as they can act as bioisosteres for common aromatic or non-strained aliphatic rings, which can improve drug design. researchgate.net The high degree of molecular rigidity and predictable vectorization of these modules can enhance target selectivity and, ultimately, the probability of clinical success. researchgate.net For instance, the synthesis of novel thia- and oxa-azaspiro[3.4]octanes has been reported, highlighting their potential as uncharted multifunctional modules for medicinal chemistry. researchgate.net These efforts aim to expand the available chemical space with building blocks that can be readily incorporated into drug candidates to optimize their properties.
Research has demonstrated the successful synthesis of multifunctional spirocycles from common starting materials like cyclic carboxylic acids. nih.gov These synthetic sequences often involve just a few chemical steps to produce spirocyclic amino acids that can be integrated into the structure of known drugs. nih.gov The resulting analogs have, in some cases, shown increased activity and reduced toxicity compared to the original drug molecule. nih.gov This highlights the potential of spirocyclic modules to fine-tune the biological activity and safety profile of pharmaceutical compounds.
The table below summarizes key research findings on the development of multifunctional spirocyclic modules.
| Spirocyclic Module Type | Synthetic Approach | Key Findings | Reference |
| Thia/Oxa-Azaspiro[3.4]octanes | Step-economic and scalable synthesis | Serve as uncharted multifunctional modules for drug discovery. | researchgate.net |
| Spirocyclic Azetidines | Two-step sequence from cyclic carboxylic acids (synthesis of azetidinones and reduction) | Incorporation into bupivacaine (B1668057) resulted in more active and less toxic analogs. | nih.gov |
| Spiro[indoline-2,3'-piperidine] derivatives | Intramolecular Buchwald-Hartwig N-arylation of bicyclic hydrazines | Access to unique spirocycles, widening the chemical space for drug discovery. | researchgate.net |
| Spiropyrrolidine Hybrids | Not specified | Showed potent antimicrobial, antioxidant, and antidiabetic activities. ADME screening confirmed drug-like characteristics. | mdpi.com |
Exploration of Three-Dimensional Chemical Space for Molecular Diversity
A significant application of this compound and its spirocyclic analogs lies in their ability to facilitate the exploration of three-dimensional (3D) chemical space. nih.govresearchgate.net The inherent 3D nature of spirocycles allows medicinal chemists to move beyond the limitations of flat, two-dimensional aromatic compounds, embracing molecules with greater saturation and stereochemical complexity. researchgate.net This shift towards more three-dimensional structures is a key strategy in modern drug discovery to identify novel molecular entities with improved biological activity and intellectual property potential. researchgate.netenamine.net
Spirocyclic scaffolds are characterized by a high proportion of sp³-hybridized carbon atoms, which is essential for the three-dimensional exploration of chemical space. nih.govresearchgate.net These rigid frameworks allow for the controlled, incremental placement of peripheral substituents, enabling a systematic survey of the relationship between spatial arrangement and molecular properties. nih.gov By creating libraries of compounds based on a common spirocyclic core, researchers can effectively explore new regions of chemical space that are relevant to pharmaceutical research. researchgate.netresearchgate.net
The synthesis of families of related spirocyclic scaffolds has been a focus of research in this area. nih.govresearchgate.net These families often feature systematic variations, such as changes in ring size, the stereochemical orientation of diversification sites, and the degree of saturation. nih.govresearchgate.net This approach provides a powerful tool for generating molecular diversity and for "splitting the difference" between diastereomers to fine-tune biological activity. nih.gov The conformational restriction imposed by the spirocyclic ring system can also reduce the entropic penalty upon binding to a protein target, potentially leading to higher binding affinity. enamine.net
The table below presents examples of spirocyclic systems designed for the exploration of 3D chemical space.
| Spirocyclic System | Purpose of Synthesis | Key Structural Features | Reference |
| 17 novel racemic spirocyclic scaffolds | Creation of compound libraries for biological screening | Two points of orthogonal diversification, high sp³ carbon content | nih.govresearchgate.net |
| Azaspiro[3.n]alkanes | To serve as three-dimensional inputs for drug discovery | Feature a quaternary carbon center, act as bioisosteres for piperazine | chemrxiv.org |
| Bis-morpholine spiroacetals | Assembly of compound libraries with drug-like properties | Conformationally well-defined, sp³-rich scaffolds | acs.org |
| Novel azaspiro[3.4]octanes | To act as multifunctional modules in drug discovery | Not specified | researchgate.net |
Role as Precursors to Functionalized Molecules and Diverse Heterocycles
This compound and related spirocyclic lactones are valuable precursors for the synthesis of a wide range of functionalized molecules and diverse heterocyclic systems. rsc.orgacs.orgacs.orgnih.gov Their strained ring systems can be selectively opened or transformed to introduce new functional groups and build more complex molecular architectures. rsc.org This versatility makes them important building blocks in organic synthesis.
One key application is in the synthesis of other spirocyclic systems. For example, the rhodium-catalyzed hydroformylation of an ethynyl (B1212043) steroid building block can lead to a spirocyclic lactol intermediate, which is then oxidized to the corresponding spirocyclic lactone. nih.gov Similarly, spirocyclic lactones can be key intermediates in the synthesis of biologically active natural products and their analogs. acs.org For instance, the synthesis of novel bakkenolides, a class of sesquiterpenoids, has been achieved through a pathway involving the radical cyclization of precursors to form spiro lactones. acs.org
Furthermore, spirocyclic lactones can be converted into other heterocyclic frameworks. Efficient and practical methods have been developed for the one-pot synthesis of novel spiro(tri or tetra)cyclic lactones from simple aliphatic exocyclic enoate esters and phenols under Lewis acidic conditions. rsc.org These novel spirocyclic systems often constitute the core structures of natural and unnatural compounds with interesting biological properties. rsc.org The ability to readily access such complex scaffolds from simpler spirocyclic precursors is a significant advantage in the synthesis of new chemical entities.
The table below details the role of spirocyclic lactones as precursors in various synthetic transformations.
| Precursor | Reaction Type | Product(s) | Significance | Reference |
| Allyl 1-(phenylseleno)-2-oxocyclopentanecarboxylates | Radical cyclization | Spiro lactones | Intermediates in the synthesis of bakkenolides. | acs.org |
| Ethynyl steroid building block | Carbonylation and hydrogenation | Spirocyclic lactone | Key step in the industrial synthesis of spironolactone. | nih.gov |
| Aliphatic exocyclic enoate esters and phenols | One-pot C-C and C-O bond formation (Lewis acidic conditions) | Novel spiro(tri or tetra)cyclic lactones | Provides access to core structures of biologically active compounds. | rsc.org |
| Substituted (2-Butene-1,4-diyl)magnesium complexes | Reaction with various electrophiles | Spiro δ-lactones, spiro γ-lactones, and alcohols | Direct synthesis of various spirocyclic compounds. | acs.org |
Future Research Directions and Emerging Opportunities for 7 Methyl 6 Oxaspiro 3.4 Octan 2 One Research
Development of Novel Catalytic Systems for Efficient and Selective Spirocyclization
The construction of the spirocyclic core is the most critical step in the synthesis of 7-Methyl-6-oxaspiro[3.4]octan-2-one. Future research will likely focus on developing catalytic systems that offer high efficiency, stereoselectivity, and operational simplicity, moving beyond stoichiometric reagents.
Promising avenues include:
Earth-Abundant Metal Catalysis: The use of inexpensive and environmentally benign iron(III) catalysts has shown promise in mediating highly stereoselective C-C bond-forming cyclization cascades to deliver spirocycles. scispace.com Adapting such methods could provide a sustainable route to the spiro[3.4]octan-2-one core from readily available starting materials. scispace.com
Photoredox and Dual Catalysis: Visible-light-driven dual catalytic systems, for instance combining titanocene (B72419) and an organic photoredox catalyst, have enabled the radical spirocyclization of epoxides. rsc.org This environmentally friendly approach, which avoids stoichiometric metallic reductants, could be engineered for the asymmetric synthesis of spiro-lactones from epoxy-alkyne precursors. rsc.org
Palladium-Catalyzed Domino Reactions: Palladium catalysis has been used for dyotropic rearrangements of tricyclic β-lactones to yield bridged, spiro-γ-butyrolactones. researchgate.net Investigating similar Pd-catalyzed cascades, potentially involving a Heck reaction followed by C-Si bond cleavage and formation, could offer a novel pathway to construct diverse spirosilacycles and their carbon analogues. d-nb.info
Table 1: Comparison of Emerging Catalytic Strategies for Spirocyclization
| Catalytic System | Key Features | Potential Advantages for Spiro[3.4]octan-2-one Synthesis | Representative References |
|---|---|---|---|
| Iron(III) Catalysis | Uses earth-abundant metal; highly stereoselective C-C bond formation. | Sustainable, cost-effective, high stereocontrol. | scispace.com |
| Dual Photoredox/Titanocene | Visible-light driven; avoids stoichiometric metal reductants. | Environmentally benign ("greener") process, operationally simple. | rsc.org |
| Palladium-Catalyzed Rearrangement | Domino sequence creates multiple bonds in one step; high complexity generation. | Rapid assembly of complex spirocyclic core, potential for diverse functionalization. | researchgate.netd-nb.info |
| Biocatalysis | Utilizes enzymes for high stereoselectivity. | High precision, potential for green chemistry and sustainable manufacturing. | mdpi.com |
Advanced Functionalization Strategies for Diverse Analog Libraries
Once the this compound scaffold is synthesized, its value can be amplified by developing advanced functionalization strategies to create diverse libraries of analogs for screening in drug discovery and materials science. rsc.org
Key opportunities include:
C–H Functionalization: Transition metal-catalyzed C–H activation has become a powerful tool for the direct functionalization of lactones without the need for pre-installed functional groups. acs.orgresearchgate.net Applying palladium-catalyzed C(sp³)–H activation could enable the introduction of various substituents at multiple positions on the spiro-lactone core, rapidly generating molecular diversity. acs.org
Strain-Enabled Radical Cascades: The inherent ring strain in the cyclobutane (B1203170) moiety of the spiro[3.4]octane system can be exploited. rsc.org Strain-enabled radical spirocyclization cascades have been developed for the synthesis of functionalized spirocyclobutyl lactones under catalyst-free, blue-light-irradiated conditions, offering a method to introduce a wide array of functional groups. rsc.org
Late-Stage Diversification: Functional groups incorporated during the primary synthesis can serve as handles for further elaboration. rsc.orgnih.gov For example, a carbonyl group can be transformed via olefination or reductive amination, while other functionalities can be introduced using cross-coupling reactions, enabling systematic exploration of structure-activity relationships.
Table 2: Potential Functionalization Reactions for Analog Synthesis
| Reaction Type | Target Position | Reagents/Conditions | Introduced Functionality | Reference |
|---|---|---|---|---|
| C(sp³)–H Olefination | Aliphatic C-H bonds | Pd(OAc)₂, Quinoline-based ligand | Alkenes | researchgate.net |
| C(sp³)–H Alkylation | Aliphatic C-H bonds | Pd(II) catalyst, Alkyl halides | Alkyl groups | acs.org |
| Radical Carbosulfonylation | Allylic positions | Photoredox/Nickel dual catalysis, (Hetero)aryl halides, Aryl sulfinates | Aryl and sulfonyl groups | rsc.org |
| Staudinger Reaction | Carbonyl group (after conversion) | In situ generated ketenes and imines | β-Lactam rings | uc.pt |
Integration with Flow Chemistry and Sustainable Synthesis Methodologies
To enhance the scalability, safety, and sustainability of synthesizing this compound and its derivatives, the integration of modern process technologies is crucial.
Continuous Flow Synthesis: Flow chemistry offers significant advantages over traditional batch processing, including superior control over reaction parameters, enhanced safety when dealing with reactive intermediates, and potential for automation. researchgate.netnih.gov Microwave-heated continuous flow systems have been successfully used to synthesize spiro-oxindole dihydroquinazolinones, demonstrating that such technology is applicable to complex spirocycle synthesis with reduced reaction times. acs.org Adopting flow reactors can lead to higher product selectivity and less waste, contributing to a greener chemical process. researchgate.net
Sustainable Catalysis and Solvents: The use of biocatalysts, such as enzymes that operate in aqueous media, represents a significant step towards sustainable manufacturing. mdpi.comnih.gov For instance, β-cyclodextrin has been employed as a reusable, supramolecular catalyst for spirocycle synthesis in water. nih.gov Combining these green catalytic systems with flow technology could lead to highly efficient and environmentally responsible production methods. rsc.org
Application in Materials Science and Supramolecular Chemistry
The rigid, three-dimensional structure of spirocycles makes them attractive scaffolds for applications beyond medicine. numberanalytics.comontosight.ai
Polymer Science: Spirocyclic compounds can be used as unique monomers for the development of new polymers. ontosight.ai The defined spatial orientation of functional groups on the this compound scaffold could be used to create polymers with tailored thermal, mechanical, or optical properties.
Supramolecular Chemistry: The ability of spiro compounds to act as hosts in host-guest chemistry is an emerging area of interest. rsc.org For example, a spiro-dioxolane derivative has been shown to effectively separate pyridine/picoline mixtures through the formation of inclusion compounds. rsc.org The this compound core could be elaborated with recognition motifs to create novel receptors for specific molecules, with applications in sensing, separation, or catalysis. The use of cyclodextrins as catalysts for spirocycle synthesis highlights the synergy between spirocycles and supramolecular chemistry. nih.gov
Computational Design of Next-Generation Spirocyclic Molecules with Tailored Properties
As the synthesis of complex spirocycles can be challenging, computational methods are becoming indispensable for guiding synthetic efforts toward molecules with the highest potential. nih.gov
Structure-Based Drug Design: For medicinal chemistry applications, the rigid conformation of spirocycles is a major advantage for structure-based design, as it reduces the entropic penalty of binding to a protein target. tandfonline.com Computational docking and molecular dynamics simulations can be used to design analogs of this compound that fit precisely into the binding sites of therapeutic targets like enzymes or receptors. tandfonline.comresearchgate.net
In Silico Property Prediction: Computational tools can predict key drug-like properties (e.g., solubility, metabolic stability) and material characteristics. nih.govresearchgate.net This allows for the in silico screening of virtual libraries of this compound derivatives, prioritizing the synthesis of compounds with the most promising profiles and accelerating the development cycle. nih.gov Mechanism-guided computational enzyme design strategies could even be employed to create biocatalysts specifically for the stereoselective synthesis of desired spirocyclic targets. researchgate.net
Q & A
Q. What are the recommended synthetic routes for 7-Methyl-6-oxaspiro[3.4]octan-2-one, and how can reproducibility be ensured?
Q. How should researchers characterize the structural stability of this compound under varying conditions?
- Methodological Answer : Conduct accelerated stability studies:
Q. What spectroscopic techniques are critical for confirming the identity of this compound?
- Methodological Answer : Prioritize:
- ¹H/¹³C NMR : Assign spirocyclic proton environments (e.g., δ 1.2–2.5 ppm for methyl groups; δ 4.5–5.5 ppm for oxolane protons) .
- IR Spectroscopy : Confirm lactone carbonyl stretch (~1740 cm⁻¹) and ether C-O-C (~1100 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Match experimental vs. theoretical m/z values within 3 ppm error .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for spiro compound synthesis?
- Methodological Answer :
- Perform DFT calculations (e.g., Gaussian, ORCA) to compare activation energies of competing pathways (e.g., ketone cyclization vs. lactone rearrangement) .
- Validate with kinetic isotope effects (KIEs) or isotopic labeling experiments .
- Cross-reference computed NMR shifts with experimental data using tools like ACD/Labs or MNova .
Q. What strategies address discrepancies in reported bioactivity data for this compound derivatives?
- Methodological Answer :
- Replicate assays under standardized conditions (e.g., cell lines, incubation time) .
- Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) to confirm target engagement .
- Apply multivariate analysis (PCA/PLS) to correlate structural features (e.g., substituent electronegativity) with activity trends .
Q. How can researchers design experiments to probe the stereoelectronic effects of the spirocyclic core in catalysis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
